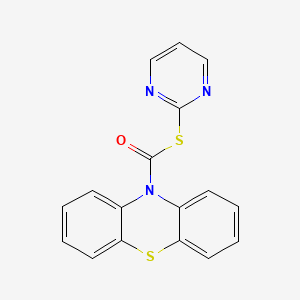

Phenothiazin-10-yl pyrimidin-2-ylthio ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenothiazin-10-yl pyrimidin-2-ylthio ketone is a complex organic compound that combines the structural features of phenothiazine and pyrimidine. Phenothiazine is a heterocyclic compound containing sulfur and nitrogen, known for its diverse applications in medicinal chemistry. Pyrimidine, on the other hand, is an aromatic heterocyclic organic compound with nitrogen atoms at positions 1 and 3 of the six-membered ring. The combination of these two structures in this compound results in a compound with unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenothiazin-10-yl pyrimidin-2-ylthio ketone typically involves multiple steps, starting with the preparation of the phenothiazine and pyrimidine precursors. One common method involves the reaction of 10H-phenothiazine with 2-chloroacetonitrile to form 2-(10H-phenothiazin-10-yl)acetonitrile. This intermediate can then undergo further reactions, such as treatment with sodium azide to form the corresponding tetrazole .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Phenothiazin-10-yl pyrimidin-2-ylthio ketone can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the phenothiazine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Phenothiazin-10-yl pyrimidin-2-ylthio ketone has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Phenothiazin-10-yl pyrimidin-2-ylthio ketone involves its interaction with various molecular targets and pathways. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit key enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators . The compound’s unique structure allows it to engage in multiple interactions, making it a versatile agent in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Phenothiazine: Known for its use in antipsychotic medications and as a precursor for various derivatives.

Pyrimidine: Widely studied for its role in nucleic acids and as a scaffold for drug development.

Uniqueness

Phenothiazin-10-yl pyrimidin-2-ylthio ketone stands out due to its combined structural features, which confer unique chemical reactivity and biological activity. The presence of both phenothiazine and pyrimidine moieties allows it to participate in a broader range of chemical reactions and interact with diverse biological targets .

Biological Activity

Phenothiazin-10-yl pyrimidin-2-ylthio ketone is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of its biological properties.

This compound is characterized by the presence of a phenothiazine moiety linked to a pyrimidine ring through a thioether bond. This structural configuration is believed to influence its biological activity, particularly its interaction with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of phenothiazine derivatives, including the compound . A significant study reported the synthesis and evaluation of several phenothiazine-based compounds for their antimicrobial efficacy against various bacterial strains.

Antimicrobial Efficacy Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 μg/mL |

| This compound | Escherichia coli | 32 μg/mL |

| Phenothiazin derivative (similar structure) | Methicillin-resistant Staphylococcus aureus (MRSA) | 8 μg/mL |

These findings indicate that phenothiazine derivatives possess significant antibacterial properties, particularly against resistant strains like MRSA, making them potential candidates for further development as antimicrobial agents .

Anti-inflammatory and Neuroprotective Effects

Phenothiazines have been studied for their neuroprotective properties. Research indicates that certain derivatives can inhibit excitotoxic pathways in neuronal cells, which are implicated in conditions such as ischemia and neurodegenerative diseases. For instance, compounds similar to phenothiazine have shown efficacy in reducing brain damage associated with anoxia by acting as antagonists at excitatory amino acid receptors .

Case Studies

-

Case Study on Antimicrobial Activity :

A study published in ChemInform detailed the synthesis of various derivatives of phenothiazine and their screening against multiple pathogens. The results demonstrated that modifications to the thioether linkage significantly enhanced antibacterial activity, particularly against Gram-positive bacteria . -

Neuroprotection Research :

A clinical study explored the effects of phenothiazine derivatives on patients suffering from neurotoxic injuries. The results indicated a marked reduction in neuronal cell death when treated with these compounds, suggesting their potential as therapeutic agents in treating brain injuries .

Properties

IUPAC Name |

S-pyrimidin-2-yl phenothiazine-10-carbothioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3OS2/c21-17(23-16-18-10-5-11-19-16)20-12-6-1-3-8-14(12)22-15-9-4-2-7-13(15)20/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJFZIGOMVWCNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)SC4=NC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.